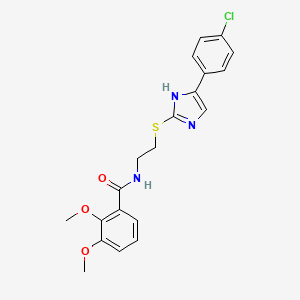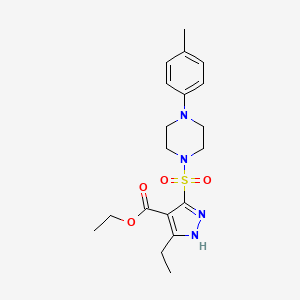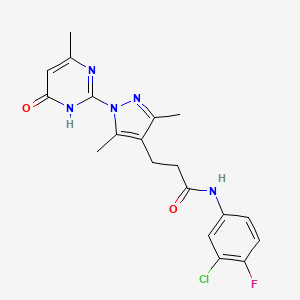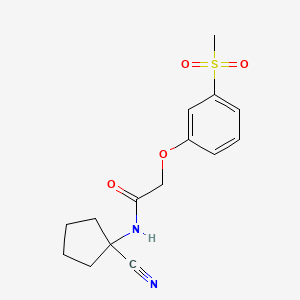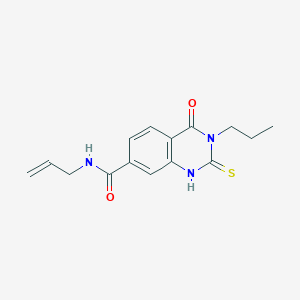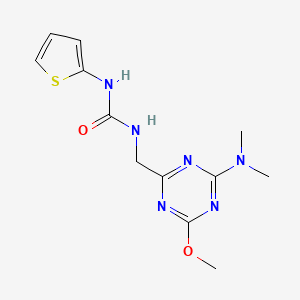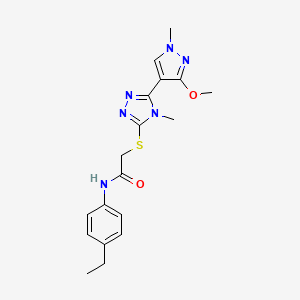![molecular formula C25H31N3O6 B2484922 1-((1-(3,5-dimethoxybenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate CAS No. 1351590-90-3](/img/structure/B2484922.png)
1-((1-(3,5-dimethoxybenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related benzimidazole derivatives typically involves multi-step reactions that include cyclization, N-alkylation, and substitution reactions. For instance, the synthesis of 1-(4-Methylbenzyl)piperidin-4-one derivatives involves the reaction of key starting materials followed by characterization through elemental analysis, IR, 1H NMR spectra, and single-crystal X-ray diffraction (Xue Si-jia, 2011). These methods are indicative of the complex synthetic pathways that could be employed for the synthesis of the target compound, emphasizing the need for precise reaction conditions and purification techniques.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives reveals crucial insights into their reactivity and interaction capabilities. The structure is often determined using techniques such as X-ray diffraction, showcasing the compound's conformation and spatial arrangement (S. Ö. Yıldırım et al., 2006). For the target compound, such analysis would elucidate the orientation of the dimethoxybenzyl and piperidinyl groups relative to the benzimidazole core, which is critical for understanding its chemical and physical properties.
Chemical Reactions and Properties
Benzimidazole derivatives undergo a range of chemical reactions, including but not limited to, nucleophilic substitution, electrophilic addition, and cycloaddition reactions. These reactions are significantly influenced by the substituents on the benzimidazole core and the piperidine ring. The reactivity patterns of these compounds can be explored through various synthetic pathways to yield novel derivatives with potential biological activities (V. Patel et al., 2013).
Scientific Research Applications
Cancer Treatment Research
Benzimidazole derivatives, such as the compound studied by Teffera et al. (2013), show potential applications in cancer treatment. The study focused on a new anaplastic lymphoma kinase (ALK) inhibitor, exploring its pharmacokinetics and enzymatic hydrolysis in plasma. Although the compound showed high clearance and short half-life in mice, modifications led to several analogs with improved stability and sustained exposure above in vitro IC50, albeit with reduced potency against ALK. This study underscores the delicate balance between stability and therapeutic efficacy in drug development for cancer treatments (Teffera et al., 2013).
Alzheimer's Disease Treatment
Gupta et al. (2020) synthesized a series of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives based on the lead compound donepezil, widely used for managing Alzheimer's disease. The research involved structural modifications and in-vivo and in-vitro evaluations against Alzheimer's disease. Some derivatives showed excellent anti-Alzheimer's profiles, highlighting the potential of benzimidazole derivatives in neurodegenerative disease treatment (Gupta et al., 2020).
Corrosion Inhibition
Yadav et al. (2016) investigated the inhibitive action of synthesized benzimidazole derivatives on the corrosion of N80 steel in hydrochloric acid. The study found that these derivatives are effective corrosion inhibitors, with inhibition efficiency increasing with concentration. The inhibitors were found to be of mixed type, and the use of various spectroscopic and microscopic techniques provided evidence of iron/inhibitors interactions. These findings suggest that benzimidazole derivatives could be valuable in industrial applications where corrosion resistance is critical (Yadav et al., 2016).
Antimicrobial and Antifungal Applications
Patel et al. (2013) synthesized novel compounds by in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one. These compounds exhibited promising antibacterial and antifungal activity, suggesting the potential of benzimidazole derivatives as antimicrobial agents (Patel et al., 2013).
Future Directions
properties
IUPAC Name |
1-[[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]methyl]-2-methylbenzimidazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2.C2H2O4/c1-17-24-22-6-4-5-7-23(22)26(17)16-18-8-10-25(11-9-18)15-19-12-20(27-2)14-21(13-19)28-3;3-1(4)2(5)6/h4-7,12-14,18H,8-11,15-16H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSNWVVSZPQCIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)CC4=CC(=CC(=C4)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3,5-dimethoxybenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-difluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2484839.png)
![7-Fluoro-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]quinazoline](/img/structure/B2484840.png)

![4-[4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]phenyl]butanoic acid](/img/structure/B2484842.png)
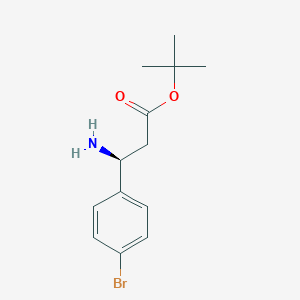
![Tert-butyl 4-{4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2484844.png)
